molecular formula C8H8Na2O5 B8061699 Endothal-sodium

Endothal-sodium

Cat. No.: B8061699
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-VOWQPRLISA-L
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Description

Endothal-sodium, also known as sodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, is a chemical compound primarily used as a herbicide. It is effective in controlling both terrestrial and aquatic weeds. The compound is known for its selective contact herbicidal properties, meaning it damages the cells of susceptible plants at the point of contact without affecting the roots or tubers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endothal-sodium is synthesized through the reaction of endothall acid with sodium hydroxide. The process involves the neutralization of endothall acid to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The endothall acid is dissolved in water, and sodium hydroxide is added gradually while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Endothal-sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form endothall acid and sodium hydroxide.

    Oxidation: Under oxidative conditions, this compound can be converted to various oxidized products, depending on the oxidizing agent used.

    Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed: The major products formed from these reactions include endothall acid, various oxidized derivatives, and substituted endothall compounds .

Scientific Research Applications

Endothal-sodium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving herbicidal activity.

    Biology: this compound is employed in studies related to plant physiology and biochemistry, particularly in understanding the mechanisms of herbicide action.

    Medicine: Research has explored the potential use of this compound in controlling unwanted plant growth in medical settings, such as in the production of medicinal plants.

    Industry: It is widely used in agriculture for weed control in crops like cotton, potatoes, and alfalfa.

Mechanism of Action

Endothal-sodium exerts its herbicidal effects by inhibiting protein phosphatases, specifically protein phosphatase 2A. This inhibition disrupts cellular processes such as respiration and photosynthesis, leading to cell death in susceptible plants. The compound causes ion leakage, reduced oxygen consumption, and decreased photosynthetic oxygen evolution, ultimately resulting in the death of the plant .

Comparison with Similar Compounds

    Cantharidin: Both endothal-sodium and cantharidin are protein phosphatase inhibitors, but cantharidin is derived from natural sources, whereas this compound is synthetic.

    Diquat: Another herbicide used for aquatic weed control, but it acts through a different mechanism involving the generation of reactive oxygen species.

    Paraquat: Similar to diquat, it generates reactive oxygen species to exert its herbicidal effects.

Uniqueness: this compound is unique in its selective contact herbicidal action and its specific inhibition of protein phosphatase 2A. Unlike other herbicides that may affect a broader range of cellular processes, this compound’s targeted action makes it effective in controlling specific types of weeds without causing extensive damage to non-target plants .

Properties

IUPAC Name

disodium;(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5?,6?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVZWWRFMCBAZ-VOWQPRLISA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-67-9
Record name Endothal-sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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